Clenpenterol-d5 Hydrochloride

説明

Structure

3D Structure of Parent

特性

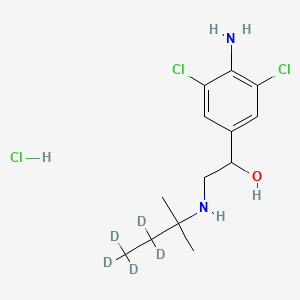

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)-2-[(3,3,4,4,4-pentadeuterio-2-methylbutan-2-yl)amino]ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20Cl2N2O.ClH/c1-4-13(2,3)17-7-11(18)8-5-9(14)12(16)10(15)6-8;/h5-6,11,17-18H,4,7,16H2,1-3H3;1H/i1D3,4D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGDYFOIRCZBLH-UHBAQTEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the isotopic purity of Clenpenterol-d5 Hydrochloride?

An In-Depth Technical Guide to the Isotopic Purity of Clenpenterol-d5 Hydrochloride

Authored by: Gemini, Senior Application Scientist

Foreword

In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, the integrity of internal standards is paramount. Stable isotope-labeled (SIL) compounds, such as Clenpenterol-d5 Hydrochloride, are the cornerstone of modern mass spectrometry-based assays, providing the precision required for rigorous drug development.[1][2] However, the utility of a SIL internal standard is directly contingent upon its isotopic purity. The presence of unlabeled (d0) or partially deuterated (d1-d4) isotopologues can introduce significant analytical interference, compromising the accuracy and reliability of quantitative data.[3][4]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and rigorously assess the isotopic purity of Clenpenterol-d5 Hydrochloride. We will delve into the core analytical techniques, elucidate the causality behind experimental choices, and provide actionable protocols to ensure the self-validating integrity of your analytical methods.

The Imperative of Isotopic Purity

Clenpenterol-d5 Hydrochloride is the deuterated analogue of Clenbuterol, a beta-agonist, where five hydrogen atoms have been replaced by deuterium.[1] This mass shift allows it to be distinguished from the endogenous or administered unlabeled Clenbuterol by a mass spectrometer, making it an ideal internal standard.[5]

Analytical Pillars for Isotopic Purity Determination

The two primary and complementary techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[7]

-

Mass Spectrometry (MS): Offers a direct measurement of the relative abundance of all isotopologues (d0 through d5). High-resolution mass spectrometry (HRMS) is particularly powerful for this application.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive information on the location of the deuterium labels and can quantify the degree of deuteration at each specific site.[3][4]

The following sections will provide detailed protocols and the scientific rationale for each technique.

Isotopic Purity Assessment by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS analysis is the most common method for quantifying isotopic purity, providing a detailed profile of the isotopic distribution.[10] The goal is to chromatographically separate the Clenpenterol-d5 from any potential impurities and then use the mass spectrometer to resolve and quantify the d0, d1, d2, d3, d4, and d5 species.

Experimental Protocol: LC-HRMS

-

Sample Preparation:

-

Accurately prepare a stock solution of Clenpenterol-d5 Hydrochloride in a suitable solvent such as methanol or ethanol (e.g., 1 mg/mL).[11]

-

Dilute the stock solution to a working concentration (e.g., 1 µg/mL) using the initial mobile phase composition. This concentration should provide a strong signal-to-noise ratio without saturating the detector.

-

-

Chromatographic Separation:

-

Rationale: The chromatographic step is crucial to separate the analyte from any co-eluting impurities that could interfere with the mass spectral analysis.[9] A well-developed method ensures that the mass spectrum is "clean."

-

System: A UHPLC or HPLC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[9]

-

Column: A C18 reversed-phase column is typically suitable for Clenbuterol analysis (e.g., Phenomenex Gemini NX C18, 250 x 4.6 mm, 5 µm).[12]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[12]

-

Flow Rate: Typically 0.5-1.0 mL/min.[12]

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Rationale: High-resolution instrumentation is critical to resolve the isotopic peaks from potential isobaric interferences and from each other, especially at lower mass differences.[9]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is effective for Clenbuterol.

-

Acquisition Mode: Full scan mode over a relevant m/z range (e.g., m/z 310-325 to cover all isotopologues of the protonated molecule [M+H]⁺).

-

Resolution: Set to the highest practical value (e.g., > 60,000) to ensure baseline separation of isotopic peaks.

-

-

Data Analysis & Calculation:

-

Integrate the chromatographic peak for the Clenpenterol analyte.

-

Extract the mass spectrum from across the integrated peak.

-

Identify and integrate the peak areas for each isotopologue ion (d0 to d5).

-

Crucial Step: Correction for Natural Isotope Abundance. The measured intensity of each isotopologue (e.g., d5) contains contributions from the natural abundance of isotopes (like ¹³C and ³⁷Cl) of the lower-mass isotopologues (e.g., d4). This contribution must be mathematically subtracted to determine the true isotopic enrichment.[8][9][13]

-

The isotopic purity is calculated as the percentage of the corrected intensity of the d5 peak relative to the sum of the corrected intensities of all isotopic peaks (d0 to d5).[3]

Isotopic Purity (%) = [Corrected Area (d5) / Σ Corrected Areas (d0 to d5)] x 100

-

Data Presentation: Isotopic Distribution

Quantitative results should be summarized in a clear, tabular format.

| Isotopologue | Measured m/z ([M+H]⁺) | Relative Abundance (%) |

| d0 (Unlabeled) | ~313.0 | < 0.1 |

| d1 | ~314.0 | < 0.2 |

| d2 | ~315.0 | < 0.5 |

| d3 | ~316.0 | < 1.0 |

| d4 | ~317.0 | ~2.0 |

| d5 (Target) | ~318.0 | > 96.0 |

| Isotopic Purity (d5) | > 98% (typical specification) |

Table 1: Example Isotopic Distribution Data for a Batch of Clenpenterol-d5 HCl.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides the distribution of masses, NMR confirms that the deuterium atoms are in the correct positions and quantifies the level of incorporation at each site. Both ¹H (Proton) and ²H (Deuterium) NMR are employed.[3][7]

Experimental Protocol: ¹H and ²H NMR

-

Sample Preparation:

-

NMR Acquisition:

-

Instrument: A high-field NMR spectrometer (≥400 MHz) equipped with probes capable of detecting both ¹H and ²H nuclei.[3][4]

-

¹H NMR Analysis:

-

Rationale: In a ¹H NMR spectrum of Clenpenterol-d5, the signals corresponding to the protons at the deuterated positions will be significantly diminished or absent. By comparing the integration of these residual proton signals to the integration of a signal from a non-deuterated position, one can calculate the percentage of deuteration at a specific site.[3]

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

²H NMR Analysis:

-

Rationale: A ²H NMR spectrum directly observes the deuterium nuclei. This provides unambiguous confirmation of the deuterium labeling positions. The relative integrals of the signals in the ²H spectrum correspond to the relative populations of deuterium at each labeled site.[4][15]

-

Acquire a standard ²H NMR spectrum. Acquisition times will be longer than for ¹H NMR due to the lower gyromagnetic ratio of deuterium.[15]

-

-

Data Interpretation

-

¹H NMR: Compare the spectrum of Clenpenterol-d5 to that of an unlabeled Clenbuterol standard. The absence or significant reduction of signals at the expected positions confirms successful deuteration.

-

²H NMR: The spectrum should show signals only at the chemical shifts corresponding to the deuterated positions, confirming the regiochemistry of the labeling.

Workflow and Structural Visualization

Visual aids are essential for understanding complex analytical processes and molecular structures.

Caption: Workflow for the determination of isotopic purity.

Caption: Structure showing deuterium (D) label positions.

Trustworthiness and Self-Validation

A robust protocol is a self-validating one. The combination of high-resolution mass spectrometry and NMR spectroscopy creates a powerful, cross-verifiable system.

-

MS validates NMR: The overall isotopic distribution determined by MS (e.g., 98% d5) should be consistent with the site-specific deuteration levels calculated from ¹H NMR.

-

NMR validates MS: NMR confirms that the mass increase detected by the spectrometer is due to deuterium incorporation at the intended chemical positions and not from an unexpected chemical modification or impurity.

Discrepancies between the two techniques signal a potential issue with the sample's integrity or the analytical methodology, prompting further investigation.

Conclusion

The determination of isotopic purity for Clenpenterol-d5 Hydrochloride is a critical step in the validation of quantitative bioanalytical methods. It is not a perfunctory check but a foundational requirement for data integrity. By employing a dual-pronged approach of high-resolution mass spectrometry and multi-nuclear NMR spectroscopy, researchers can establish an unassailable level of confidence in their internal standards. This rigorous characterization ensures that subsequent pharmacokinetic, toxicokinetic, and metabolic studies are built on a foundation of analytical certainty, ultimately contributing to the development of safer and more effective therapeutics.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Isotopic Purity Assessment of Amisulpride-d5.

- BenchChem. (n.d.). Evaluating the Isotopic Purity of Bumetanide-d5 Standards: A Comparative Guide.

- Biosynth. (n.d.). Clenpenterol d5 hydrochloride.

-

Gómez, C., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(5), 385-393. Retrieved from [Link]

-

Khan Academy. (n.d.). Isotopes and mass spectrometry. Retrieved from [Link]

-

Prajapati, K. J., & Kothari, C. (2020). Development and Validation of a Stability Indicating LC-MS/MS Method for the Determination of Clenbuterol HCl. Drug Research, 70(12), 552-562. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Isotopic Purity Using LC-MS. Retrieved from [Link]

-

Wang, G., et al. (2021). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(9), 2356-2364. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. myadlm.org [myadlm.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. researchgate.net [researchgate.net]

- 9. almacgroup.com [almacgroup.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Development and Validation of a Stability Indicating LC-MS/MS Method for the Determination of Clenbuterol HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. labinsights.nl [labinsights.nl]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Synthesis and Characterization of Clenpenterol-d5 Hydrochloride

This technical guide details the synthesis, characterization, and application of Clenpenterol-d5 Hydrochloride , a high-value deuterated internal standard used in forensic toxicology and food safety analysis.

Executive Summary & Application Scope

Clenpenterol (4-Amino-3,5-dichloro-α-[[(1,1-dimethylpropyl)amino]methyl]benzenemethanol) is a β2-adrenergic agonist structurally analogous to Clenbuterol. While Clenbuterol possesses a tert-butyl group, Clenpenterol features a tert-pentyl (1,1-dimethylpropyl) substituent.

Clenpenterol-d5 serves as the critical Stable Isotope Labeled (SIL) Internal Standard for the quantification of Clenpenterol in complex matrices (e.g., bovine urine, tissue, human plasma) via LC-MS/MS. The d5-labeling is strategically placed on the tert-pentyl side chain to ensure:

-

Mass Shift (+5 Da): Sufficient separation from the analyte's isotopic envelope (M+0, M+1, M+2) to prevent "cross-talk" or interference.

-

Co-Elution: Near-perfect chromatographic overlap with the analyte to compensate for matrix effects and ionization suppression/enhancement.

-

Non-Exchangeability: Deuterium atoms are located on carbon positions (C-D bonds) resistant to H/D exchange in aqueous/acidic mobile phases.

Chemical Profile & Retrosynthetic Analysis

Chemical Identity

| Property | Specification |

| Compound Name | Clenpenterol-d5 Hydrochloride |

| Chemical Name | 4-Amino-3,5-dichloro-α-[[(1,1-dimethylpropyl-d5)amino]methyl]benzenemethanol HCl |

| Molecular Formula | C₁₃H₁₆D₅Cl₃N₂O (Salt form) |

| Molecular Weight | ~332.71 g/mol (Free base + HCl + 5D) |

| Label Position | Ethyl group of the tert-pentyl amine side chain (-CD₂CD₃) |

| Solubility | Soluble in Methanol, DMSO, Water |

Retrosynthetic Strategy

The synthesis follows a convergent pathway. The core aromatic scaffold (A) is coupled with a deuterated amine side chain (B).

-

Fragment A (Electrophile): 4-Amino-α-bromo-3,5-dichloroacetophenone.[1][2]

-

Fragment B (Nucleophile): tert-Pentylamine-d5 (2-Amino-2-methylbutane-d5).

-

Key Transformation: Nucleophilic substitution followed by carbonyl reduction.

Rationale: This route avoids late-stage deuteration, which often leads to scrambling. By introducing the label via the amine building block (Fragment B), the isotopic integrity is preserved throughout the harsh halogenation steps applied to the aromatic ring.

Figure 1: Convergent synthesis pathway for Clenpenterol-d5 HCl.

Detailed Synthesis Protocol

Step 1: Preparation of the α-Bromo Intermediate

Objective: Functionalize the acetophenone precursor to create a reactive electrophile.

-

Charge: Dissolve 4-amino-3,5-dichloroacetophenone (1.0 eq) in Chloroform (CHCl₃) or Dichloromethane (DCM).

-

Activation: Add a catalytic amount of Aluminum Chloride (AlCl₃) to facilitate enolization (optional but improves yield).

-

Bromination: Add Bromine (Br₂, 1.05 eq) dropwise at 0°C. The reaction is exothermic; maintain temperature <5°C to prevent ring bromination.

-

Workup: Quench with saturated sodium bicarbonate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Result: 4-Amino-α-bromo-3,5-dichloroacetophenone (Yellow solid). Note: This compound is a lachrymator; handle in a fume hood.

Step 2: Synthesis of tert-Pentylamine-d5 (The Label Source)

If not commercially available, this building block is synthesized via the Ritter Reaction:

-

Grignard: React Acetone with Ethyl-d5-magnesium bromide (CD₃CD₂MgBr) to yield 2-Methyl-2-butanol-d5.

-

Ritter Reaction: Treat the deuterated alcohol with Sodium Cyanide (NaCN) in acidic medium (H₂SO₄/Acetic Acid) to form the formamide intermediate.

-

Hydrolysis: Acid hydrolysis yields 2-Amino-2-methylbutane-d5 (tert-Pentylamine-d5).

Step 3: N-Alkylation (Coupling)

Objective: Link the aromatic core with the deuterated side chain.

-

Dissolution: Dissolve the α-bromo intermediate (from Step 1) in anhydrous THF or Isopropanol.

-

Base Addition: Add excess tert-pentylamine-d5 (2.5 eq). The excess acts as both the nucleophile and the proton scavenger. Alternatively, use 1.1 eq of the amine with 2.0 eq of Diisopropylethylamine (DIPEA).

-

Reaction: Stir at room temperature for 12–18 hours. Monitor by TLC (frequent spot: disappearance of the bromo-ketone).

-

Purification: Evaporate solvent. The residue is the aminoketone free base.

Step 4: Carbonyl Reduction & Salt Formation

Objective: Establish the benzylic alcohol stereocenter and stabilize the drug as a salt.

-

Reduction: Dissolve the aminoketone in Methanol (MeOH). Add Sodium Borohydride (NaBH₄, 2.0 eq) portion-wise at 0°C.

-

Quench: After 2 hours, quench with water and extract into Ethyl Acetate.

-

Salt Formation: Dissolve the free base in dry Ethanol/Ether. Bubble dry HCl gas or add 4M HCl in Dioxane dropwise until pH ~2.

-

Crystallization: Cool to 4°C. Filter the white precipitate. Recrystallize from Isopropanol/Ether to ensure high purity (>98%).

Characterization & Validation

To validate the identity and isotopic purity of Clenpenterol-d5, the following analytical data must be confirmed.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

-

Aromatic Region: Two singlets (or meta-coupled doublets) at δ ~7.2–7.4 ppm (2H) corresponding to the protons on the dichlorinated ring.

-

Benzylic Proton: A multiplet/triplet at δ ~4.5 ppm (CH-OH).

-

Side Chain (The Proof of Deuteration):

-

Unlabeled Clenpenterol: Shows a singlet for the two methyls (~1.1 ppm) AND a quartet/triplet pattern for the ethyl group (-CH₂CH₃).

-

Clenpenterol-d5: Shows the singlet for the two methyls (~1.1 ppm, 6H). Crucially, the ethyl group signals (quartet/triplet) are absent or silent due to the deuterium substitution (-CD₂CD₃).

-

Mass Spectrometry (LC-MS/MS)

Ionization: Electrospray Ionization (ESI), Positive Mode.[5]

| Parameter | Analyte (Clenpenterol) | IS (Clenpenterol-d5) |

| Precursor Ion [M+H]⁺ | m/z 291.1 | m/z 296.1 |

| Product Ion 1 (Quant) | m/z 203.0 | m/z 203.0 |

| Product Ion 2 (Qual) | m/z 168.0 | m/z 168.0 |

Fragmentation Logic: The primary fragmentation pathway involves the loss of water (-18) and the cleavage of the alkylamine side chain (Hofmann-type elimination).

-

Transition: 296 → 203.

-

Explanation: The fragment m/z 203 corresponds to the dichlorophenyl-hydroxymethyl cation (or related cyclic structure). Since the d5-label is on the lost side chain, the fragment mass is identical to the native analyte. This is acceptable for quantification provided the precursor ions are resolved.

Figure 2: LC-MS/MS Analytical Workflow for Clenpenterol-d5.

Isotopic Purity Calculation

To ensure data quality, the contribution of unlabeled (d0) species must be <0.5%.

-

Method: Direct infusion MS.

-

Calculation: % d0 = (Intensity 291 / Intensity 296) × 100.

-

Requirement: Isotopic Enrichment ≥ 99 atom % D.

Handling and Stability

-

Storage: -20°C, protected from light and moisture.

-

Solubility: Prepare stock solutions (1 mg/mL) in Methanol.

-

Stability: Deuterium on the alkyl side chain is chemically stable. However, avoid prolonged exposure to strong acids at high temperatures, which could degrade the ether/alcohol functionality, though the D-label itself will not exchange.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71312437, Clenpenterol hydrochloride. Retrieved from [Link]

-

World Anti-Doping Agency (2024). Prohibited List: Anabolic Agents.[6] Retrieved from [Link]

-

Thevis, M., & Schänzer, W. (2016). Mass Spectrometric Identification of Clenbuterol and its Analogs in Doping Control. Journal of Mass Spectrometry. Retrieved from [Link]

-

European Union Reference Laboratories (2022). Guidance on the determination of β-agonists in animal products. Retrieved from [Link]

Sources

- 1. CN104387284B - Synthesis methods of D9-clenbuterol hydrochloride labeled by deuterium and synthesis intermediate thereof - Google Patents [patents.google.com]

- 2. CN104387284A - Synthesis methods of D9-clenbuterol hydrochloride labeled by deuterium and synthesis intermediate thereof - Google Patents [patents.google.com]

- 3. chembk.com [chembk.com]

- 4. int.laborundmore.com [int.laborundmore.com]

- 5. Biosynthesis and Identification of Clenbuterol Metabolites in Urine and In Vitro Microsome Incubation Samples Using UHPLC‐Q‐Exactive Orbitrap Mass Spectrometry: A Comparison Between Human and Bovine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. antidopingdatabase.com [antidopingdatabase.com]

Physical and chemical properties of Clenpenterol-d5 Hydrochloride

An In-Depth Technical Guide to Clenpenterol-d5 Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Clenpenterol-d5 Hydrochloride, tailored for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and the principles of self-validating analytical systems.

Introduction: The Role of Isotopic Labeling in Bioanalysis

Clenpenterol-d5 Hydrochloride is the deuterated form of Clenpenterol hydrochloride, a synthetic β2-adrenergic agonist. The strategic replacement of five hydrogen atoms with their heavier isotope, deuterium, creates a stable, isotopically labeled compound. This modification is pivotal for its primary application: serving as an ideal internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

The key advantage of a deuterated standard is that it is chemically identical to the analyte of interest (the "light" compound), ensuring it behaves similarly during sample extraction, chromatography, and ionization.[1] However, its increased mass allows it to be distinguished by a mass spectrometer. This co-eluting, mass-differentiated standard is the cornerstone of accurate and precise quantification in complex biological matrices, as it effectively compensates for variations in sample preparation and instrument response.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of a reference standard is critical for its correct handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-amino-3,5-dichlorophenyl)-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride-d5 | [3] |

| Synonyms | Clenpenterol-d5 HCl, 克仑潘特盐酸盐D5 | [4][5] |

| CAS Number | 1794793-20-6 | [1][6] |

| Molecular Formula | C₁₃H₁₆D₅Cl₃N₂O | [6] |

| Molecular Weight | 332.71 g/mol | [6] |

| Appearance | Solid. The non-deuterated analog is a white to light yellow powder or crystal. | [6] |

| Melting Point | Not available for the d5 version. The non-deuterated analog melts at 164 °C with decomposition. | |

| Storage Conditions | Refrigerated (2°C to 8°C). Stable under recommended storage conditions. | [6][7] |

Solubility Profile

The solubility of the non-deuterated analog, Clenpenterol Hydrochloride, provides a reliable guide for the deuterated version.

| Solvent | Solubility | Source(s) |

| Water | Soluble | |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Chloroform | Slightly Soluble | |

| Benzene | Insoluble |

Note: For quantitative applications, stock solutions are typically prepared in methanol.[2]

Analytical Characterization and Methodologies

The validation of Clenpenterol-d5 Hydrochloride as an internal standard relies on robust analytical techniques that confirm its identity, purity, and behavior in analytical systems.

Mass Spectrometry (MS)

LC-MS/MS is the definitive technique for quantifying analytes like clenpenterol in biological samples, and it is where Clenpenterol-d5 HCl serves its primary purpose.[8][9] The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard.

Causality in Method Development: The choice of precursor and product ions in Multiple Reaction Monitoring (MRM) is critical for selectivity and sensitivity. For clenbuterol (a close analog), the transition m/z 277.08→202.95 is commonly monitored.[9] For its D9-labeled internal standard, the transition is m/z 286.1→203.9.[9] This demonstrates how the mass shift from deuterium labeling is used to differentiate the standard from the native analyte while monitoring a structurally significant fragmentation. A similar principle is applied to Clenpenterol and its d5 variant.

Caption: LC-MS/MS workflow for bioanalysis using a deuterated internal standard.

Stability Considerations

While specific degradation studies for the d5-variant are not widely published, data from its non-deuterated counterpart, Clenbuterol HCl, offers valuable insight. Clenbuterol HCl shows significant degradation under acidic conditions (8.78%) and when exposed to sunlight in a liquid state (9%).[10] It remains stable under neutral, basic, oxidative, and thermal stress conditions.[10] This underscores the importance of storing Clenpenterol-d5 HCl solutions, especially acidic ones, protected from light and at recommended refrigerated temperatures to maintain their integrity and ensure accurate quantification.

Experimental Protocols: A Self-Validating Approach

The trustworthiness of an analytical method hinges on protocols that are robust and reproducible.

Protocol 1: Preparation of a Calibrated Internal Standard Stock Solution

Objective: To prepare a precise 100 µg/mL stock solution of Clenpenterol-d5 Hydrochloride in methanol.

Methodology:

-

Acclimatization: Allow the vial of Clenpenterol-d5 HCl (typically 1 mg or 10 mg) to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

-

Weighing: Accurately weigh the entire contents of the vial. For this protocol, we assume a starting amount of 1.0 mg.

-

Dissolution: Quantitatively transfer the solid to a 10.0 mL Class A volumetric flask. Use HPLC-grade methanol to rinse the original vial multiple times, transferring the rinsate to the flask to ensure complete transfer.

-

Solubilization: Add methanol to the flask until it is approximately 75% full. Gently swirl or sonicate for 5 minutes to ensure complete dissolution.

-

Final Dilution: Once dissolved and returned to room temperature, carefully bring the solution to the 10.0 mL mark with methanol. The meniscus should be level with the calibration mark.

-

Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.

-

Storage & Labeling: Transfer the solution to a labeled, amber glass vial and store at 2-8°C. The label should include the compound name, concentration (100 µg/mL), solvent, preparation date, and analyst's initials.

Trustworthiness Check: The use of Class A volumetric glassware and an analytical balance ensures the accuracy of the initial concentration. Storing in an amber vial protects the solution from potential photodegradation, as suggested by stability data for related compounds.[10]

Protocol 2: Solid-Phase Extraction (SPE) from Urine

Objective: To extract clenpenterol and its d5-internal standard from a urine matrix, removing interferences prior to LC-MS/MS analysis.

Methodology:

-

Sample Preparation: To 1.0 mL of urine in a polypropylene tube, add 50 µL of the 100 µg/mL Clenpenterol-d5 HCl stock solution. This "spiking" step ensures the internal standard is present throughout the entire extraction process, accounting for any analyte loss.

-

Hydrolysis (Optional but common for β-agonists): Add 1.0 mL of a suitable buffer and an enzyme like β-glucuronidase to deconjugate metabolites, increasing the recovery of the parent drug. Incubate as required (e.g., 37°C for 1 hour).

-

SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of deionized water. This activates the sorbent for proper binding.

-

Loading: Load the prepared urine sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through at a rate of ~1 mL/min.

-

Washing (Interference Removal):

-

Wash 1: Pass 2 mL of deionized water to remove salts and hydrophilic impurities.

-

Wash 2: Pass 2 mL of methanol to remove less polar, non-basic impurities. The choice of wash solvents is designed to retain the analyte of interest on the sorbent while eluting interfering compounds.

-

-

Elution: Elute the analyte and internal standard by passing 2 mL of 5% ammonium hydroxide in methanol through the cartridge into a clean collection tube. The basic modifier neutralizes the analyte, releasing it from the cation exchange sorbent.

-

Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid). This step concentrates the sample and ensures compatibility with the chromatographic system.

-

Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS injection.

The Principle of Isotopic Dilution Analysis

The ultimate purpose of using Clenpenterol-d5 HCl is to enable isotopic dilution analysis. A calibration curve is constructed by analyzing standards containing a fixed amount of the internal standard and varying amounts of the native analyte. The ratio of the analyte's MS signal to the internal standard's MS signal is plotted against the analyte's concentration.

Caption: Using the peak area ratio to determine an unknown concentration from a calibration curve.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications for the parent compound, Clenpenterol Hydrochloride is considered a hazardous substance.[3]

-

Hazard Statements:

-

Personal Protective Equipment (PPE):

Conclusion

Clenpenterol-d5 Hydrochloride is a highly specialized and critical tool for analytical scientists. Its value lies not in its pharmacological activity but in its physical properties—specifically, its mass difference from the native compound. When used within the framework of robust, validated protocols like those described herein, it provides the foundation for accurate, reliable, and defensible quantitative data in pharmaceutical research, clinical toxicology, and food safety testing.

References

-

Patel, D. P., et al. (2020). Development and Validation of a Stability Indicating LC-MS/MS Method for the Determination of Clenbuterol HCl. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). CN104387284B - Synthesis methods of D9-clenbuterol hydrochloride labeled by deuterium and synthesis intermediate thereof.

-

Rúbies, A., et al. (2007). Analytical methods for the detection of clenbuterol. PubMed. Retrieved from [Link]

-

Tölgyesi, Á., et al. (2021). A new LC–MS/MS method for multiple residues/contaminants in bovine meat. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Clenpenterol hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

ChemBK. (2024). Clenpenterol-D11-HCl. Retrieved from [Link]

-

ResearchGate. (n.d.). Sensitive Assay of Clenbuterol Residues in Beef by Ultra-High Performance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS/MS) and Solid-Phase Extraction. Retrieved from [Link]

-

Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Clenbuterol. Retrieved from [Link]

-

NYC.gov. (n.d.). FORENSIC TOXICOLOGY LABORATORY - Clenbuterol by LC/MS. Retrieved from [Link]

-

Sciforum. (n.d.). Development and validation of a method for the simultaneous determination of ambroxol and clenbuterol in syrup by high resolution liquid chromatography. Retrieved from [Link]

-

EngagedScholarship@CSU. (2017). A Dilute-and-Shoot Flow-Injection Tandem Mass Spectrometry Method for Quantification of Phenobarbital in Urine. Retrieved from [Link]

-

ResearchGate. (n.d.). β2-Agonists involved in this study. Retrieved from [Link]

-

MCE. (n.d.). Clenpenterol-d5 hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN104387284A - Synthesis methods of D9-clenbuterol hydrochloride labeled by deuterium and synthesis intermediate thereof.

-

CATO. (n.d.). 1794793-20-6 | Clenpenterol D5 hydrochloride. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. d-nb.info [d-nb.info]

- 3. Clenpenterol hydrochloride | C13H21Cl3N2O | CID 71312437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Clenpenterol-d5 hydrochloride | 稳定同位素 | MCE [medchemexpress.cn]

- 5. 1794793-20-6 | 克仑潘特盐酸盐D5 | Clenpenterol D5 hydrochloride | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. chembk.com [chembk.com]

- 8. Analytical methods for the detection of clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development and Validation of a Stability Indicating LC-MS/MS Method for the Determination of Clenbuterol HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Clenpenterol-d5 Hydrochloride as an Internal Standard in LC-MS/MS Analysis

Executive Summary

This technical guide details the application of Clenpenterol-d5 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Clenpenterol in biological matrices. While Clenpenterol functions pharmacologically as a

The "mechanism of action" for an internal standard is defined by Isotope Dilution Mass Spectrometry (IDMS) . By mimicking the physicochemical behavior of the target analyte (Clenpenterol) through extraction and chromatography—while maintaining a distinct mass signature—Clenpenterol-d5 corrects for variability in extraction efficiency, transfer losses, and, most critically, matrix-induced ionization suppression in electrospray ionization (ESI).

Part 1: The Molecule and Physicochemical Properties

Clenpenterol is a structural analog of Clenbuterol, differing by the substitution of a tert-butyl group with a tert-pentyl group. The deuterated standard, Clenpenterol-d5, incorporates five deuterium atoms, typically on the tert-pentyl chain.

Structural Comparison

| Feature | Clenpenterol (Analyte) | Clenpenterol-d5 (Internal Standard) |

| Formula (Free Base) | ||

| Molecular Weight | 291.22 g/mol | 296.25 g/mol (+5 Da shift) |

| Salt Form | Hydrochloride (HCl) | Hydrochloride (HCl) |

| pKa | ~9.5 (Basic amine) | ~9.5 (Identical ionization profile) |

| LogP | ~2.6 (Lipophilic) | ~2.6 (Co-elutes with analyte) |

The Deuterium Effect

The substitution of Hydrogen (

Part 2: Analytical Mechanism of Action (IDMS)

The core mechanism relies on the principle that the ratio of the analyte signal to the internal standard signal is constant, regardless of signal suppression.

The Challenge: Matrix Effects

In LC-MS/MS, co-eluting matrix components (phospholipids, salts, proteins) compete for charge in the ESI source. This causes Ion Suppression , where the analyte signal is artificially reduced.

-

Without IS: A 50% suppression leads to a 50% error in quantification.

-

With IS: Since Clenpenterol-d5 co-elutes, it is suppressed by the exact same amount (50%). The ratio

remains unchanged.

Mechanism Visualization

The following diagram illustrates the IDMS workflow and the error-correction logic.

Caption: The workflow of Isotope Dilution Mass Spectrometry. The IS is added before extraction, ensuring it compensates for both recovery losses and ionization suppression occurring at the ESI source.

Part 3: Experimental Protocol

This protocol is designed for the quantification of Clenpenterol in urine or tissue using Clenpenterol-d5 HCl.

Reagents & Standards

-

Stock Solution: Dissolve 1 mg Clenpenterol-d5 HCl in 10 mL Methanol (100 µg/mL). Store at -20°C.

-

Working IS Solution: Dilute stock to 10 ng/mL in water/methanol (95:5).

Sample Preparation (Solid Phase Extraction)[1][2]

-

Hydrolysis: To 2 mL of urine, add 25 µL of Working IS Solution (Clenpenterol-d5) and 1 mL of Acetate Buffer (pH 5.2). Add

-glucuronidase and incubate at 37°C for 2 hours (to deconjugate glucuronides). -

Conditioning: Condition MCX (Mixed-mode Cation Exchange) cartridges with 2 mL Methanol followed by 2 mL Water.

-

Loading: Load the hydrolyzed sample onto the cartridge.

-

Wash: Wash with 2 mL 0.1M HCl (removes proteins/neutrals) followed by 2 mL Methanol (removes hydrophobic interferences).

-

Elution: Elute with 2 mL of 5% Ammonium Hydroxide in Methanol.

-

Reconstitution: Evaporate to dryness under nitrogen (

C). Reconstitute in 200 µL Mobile Phase A.

LC-MS/MS Conditions

-

Column: C18 (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100mm, 2.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B (0-1 min)

90% B (at 6 min) -

Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Role | Collision Energy (eV) |

| Clenpenterol | 291.1 | 203.0 | Quantifier | 18 |

| 259.0 | Qualifier | 12 | ||

| Clenpenterol-d5 | 296.1 | 203.0 | Quantifier | 18 |

Note on Transitions: The transition

Part 4: Validation & Troubleshooting

Cross-Talk (Isotopic Contribution)

Because Clenpenterol contains chlorine (naturally occurring isotopes

-

Validation Step: Inject a high concentration of native Clenpenterol (without IS). Monitor the IS transition (296

203). -

Requirement: The signal in the IS channel must be < 0.5% of the analyte signal to prevent false negatives (suppression of calculated ratio).

-

Mechanism: Clenpenterol (

isotope) would have a mass of

Signal Pathway Diagram

The following diagram maps the fragmentation pathway relevant to the MRM transitions.

Caption: Fragmentation pathway showing how Q1 selection provides specificity while Q3 monitoring focuses on the stable dichlorophenyl core.

References

-

European Commission. (2002).[1][2][3] Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. Link

-

World Anti-Doping Agency (WADA). (2021). WADA Technical Document - TD2021IDCR: Minimum Criteria for Chromatographic-Mass Spectrometric Confirmation of the Identity of Analytes for Doping Control Purposes.Link

-

Blum, W., et al. (2018). Determination of Clenbuterol and Related Beta-Agonists in Biological Matrices.[2][4][5][6] Journal of Chromatography B. (Generalized reference for Beta-agonist methodology).

-

National Institutes of Health (PubChem). (2023). Clenpenterol Hydrochloride Compound Summary.Link

-

Food Safety and Inspection Service (USDA). (2023). Chemistry Laboratory Guidebook: Determination of Beta-Agonists by LC-MS/MS.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Analysis of β-agonists in Different Biological Matrices By Liquid Chromatography–tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. lcms.labrulez.com [lcms.labrulez.com]

- 5. researchgate.net [researchgate.net]

- 6. myfoodresearch.com [myfoodresearch.com]

Commercial suppliers of high-purity Clenpenterol-d5 Hydrochloride

Technical Guide: High-Purity Clenpenterol-d5 Hydrochloride for Bioanalytical Quantitation

Abstract This technical guide addresses the sourcing, validation, and application of Clenpenterol-d5 Hydrochloride (CAS: 1794793-20-6), a stable isotope-labeled internal standard (IS) critical for the quantification of β-agonist residues in complex biological matrices. Designed for analytical chemists and toxicologists, this document synthesizes supplier specifications, isotope dilution mass spectrometry (IDMS) workflows, and strict quality assurance protocols to ensure regulatory compliance in anti-doping and food safety analysis.

Chemical Profile & Critical Specifications[1]

Clenpenterol-d5 Hydrochloride is the deuterated analog of Clenpenterol, a β2-adrenergic agonist structurally related to Clenbuterol. In analytical workflows, it serves as the definitive internal standard, correcting for matrix effects, extraction efficiency, and ionization suppression in LC-MS/MS assays.

Core Specifications:

-

Chemical Name: Clenpenterol-d5 Hydrochloride[1][2][3][4][][6]

-

Molecular Formula:

-

Molecular Weight: ~332.71 g/mol (Salt form)

-

Isotopic Purity:

99% Deuterium incorporation (Critical to prevent "M+0" contribution to the analyte signal). -

Chemical Purity:

98% (HPLC). -

Solubility: Soluble in Methanol, DMSO, and Water.

Structural Visualization

The following diagram illustrates the chemical structure of Clenpenterol-d5, highlighting the likely position of the deuterium labels on the N-alkyl chain (2-methylbutan-2-yl group), which distinguishes it from the unlabeled analyte (

Caption: Schematic representation of Clenpenterol-d5 Hydrochloride. The deuterium labeling (d5) is typically located on the sterically hindered N-alkyl group to ensure metabolic stability.

Commercial Supplier Landscape

Sourcing high-purity stable isotopes requires vetting suppliers for isotopic enrichment and certificate of analysis (CoA) transparency. The following table summarizes key commercial sources identified for CAS 1794793-20-6.

| Supplier | Product Code | Purity (Chem/Iso) | Form | Primary Application |

| Biosynth | UWC79320 | 95% / 98% D | Solid / Soln | R&D, Custom Synthesis |

| HPC Standards | 679215 | ISO 17034 CRM | Solid / Soln | Certified Reference Material |

| BOC Sciences | 1794793-20-6 | >98% / 99% D | Solid | Bulk/Scale-up |

| CATO Chem | CCAD301637 | >98% | Solid | General Analysis |

Selection Insight: For regulated environments (ISO 17025 labs), prioritize suppliers offering ISO 17034 Certified Reference Materials (CRMs) (e.g., HPC Standards) to ensure traceability. For early-stage method development, high-purity research grades (Biosynth, BOC) are cost-effective.

Methodology: Isotope Dilution LC-MS/MS[1]

The gold standard for quantifying Clenpenterol in urine or tissue is Isotope Dilution Mass Spectrometry (IDMS) . This method relies on the principle that the physicochemical properties of the deuterated standard (d5) are nearly identical to the analyte, allowing it to track the analyte through extraction and ionization.

Experimental Workflow

The following directed graph outlines the validated sample preparation and analysis pathway.

Caption: Validated workflow for Clenpenterol analysis. The Internal Standard (d5) is added immediately after aliquoting to compensate for all subsequent variances.

Detailed Protocol

Step 1: Sample Pre-treatment

-

Matrix: Urine or homogenized liver tissue.

-

Spiking: Add 50 µL of Clenpenterol-d5 working solution (100 ng/mL in Methanol) to 2.0 g of sample.

-

Hydrolysis: Add 2 mL of Acetate buffer (pH 5.2) and 50 µL

-glucuronidase (Helix pomatia). Incubate at 37°C for 2 hours (or overnight). Rationale: Clenpenterol is excreted largely as glucuronide conjugates; failure to hydrolyze leads to underestimation.

Step 2: Solid Phase Extraction (SPE)

-

Cartridge: Mixed-mode Strong Cation Exchange (e.g., OASIS MCX or Phenomenex Strata-X-C).

-

Conditioning: 2 mL Methanol followed by 2 mL Water.

-

Loading: Load hydrolyzed sample.

-

Wash:

-

2 mL 0.1M HCl (Removes proteins/zwitterions).

-

2 mL Methanol (Removes neutrals/hydrophobics).

-

-

Elution: 2 mL of 5% Ammonia in Methanol. Mechanism: High pH neutralizes the amine, breaking the ionic interaction with the sorbent.

-

Reconstitution: Evaporate to dryness under

at 40°C. Reconstitute in 200 µL Mobile Phase A/B (90:10).

Step 3: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.[8]

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Ionization: ESI Positive Mode.

-

MRM Transitions (Theoretical):

-

Analyte (Clenpenterol):

(Quant), -

IS (Clenpenterol-d5):

(Note: If d5 is on the alkyl chain, the fragment losing the chain may have the same mass as the analyte fragment. Ensure chromatographic resolution or select a d5-retaining fragment if available). Self-Validation Step: Check for "cross-talk" by injecting neat IS and monitoring the Analyte channel.

-

Handling & Stability (Trustworthiness)

To maintain the integrity of the reference standard, follow these storage protocols:

-

Storage: Store lyophilized powder at -20°C. Solutions in methanol are stable at -20°C for up to 12 months.

-

Light Sensitivity: Protect from light; β-agonists can degrade under UV exposure.

-

Stock Preparation: Prepare a primary stock (1 mg/mL) in Methanol. Prepare working dilutions (e.g., 100 ng/mL) weekly.

-

Safety: Clenpenterol is a potent pharmacological agent. Handle in a fume hood with PPE.

References

-

Biosynth. (2025). Clenpenterol d5 hydrochloride Technical Data Sheet. Retrieved from

-

HPC Standards. (2025). D5-Clenpenterol hydrochloride Certified Reference Material. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71312437, Clenpenterol hydrochloride. Retrieved from

-

Guddat, S., et al. (2012). Synthesis, characterization, and detection of new oxabolone metabolites. Drug Testing and Analysis. (Contextual reference for β-agonist metabolic pathways).

- World Anti-Doping Agency (WADA). (2023). WADA Technical Document - TD2023MRPL. (Establishes Minimum Required Performance Limits for β-agonists).

Sources

- 1. Clenpenterol hydrochloride | C13H21Cl3N2O | CID 71312437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hpc-standards.com [hpc-standards.com]

- 3. biosynth.com [biosynth.com]

- 4. 1794793-20-6 | 克仑潘特盐酸盐D5 | Clenpenterol D5 hydrochloride | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]

- 6. Clenpenterol-d5 hydrochloride | 稳定同位素 | MCE [medchemexpress.cn]

- 7. hpc-standards.com [hpc-standards.com]

- 8. Analysis of β-agonists in Different Biological Matrices By Liquid Chromatography–tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Clenpenterol-d5 Hydrochloride (CAS 1794793-20-6)

Content Type: In-Depth Technical Guide Audience: Bioanalytical Researchers, Forensic Toxicologists, and Food Safety Scientists

Part 1: Executive Summary

Clenpenterol-d5 hydrochloride (CAS 1794793-20-6) is the stable isotope-labeled analog of Clenpenterol, a potent

While the parent compound, Clenpenterol, is a structural analog of Clenbuterol used illicitly to promote lean muscle growth in livestock and enhance athletic performance, the deuterated form is exclusively a research tool. It is engineered to eliminate matrix effects and ionization suppression errors during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Key Application:

-

Forensic Toxicology: Confirmation of doping violations in sports (WADA prohibited list).

-

Food Safety: Monitoring of illegal growth promoter residues in bovine and porcine tissues.

-

Pharmacokinetics: Normalization of extraction recovery in metabolic studies.

Part 2: Chemical Identity & Properties

The following data characterizes the specific deuterated salt form. Researchers must verify the isotopic enrichment (typically

Physicochemical Profile[1][2][3][4][5]

| Property | Specification |

| Chemical Name | Clenpenterol-d5 hydrochloride |

| CAS Number | 1794793-20-6 |

| Parent Compound | Clenpenterol (CAS 37158-47-7) |

| Molecular Formula | |

| Molecular Weight | ~332.71 g/mol (Salt) / ~296.2 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Methanol, DMSO, Water; slightly soluble in Acetonitrile |

| Isotopic Purity | Typically |

| Storage | -20°C, hygroscopic (Store under inert gas recommended) |

Structural Differentiation

Clenpenterol differs from Clenbuterol by the substitution of a tert-butyl group with a tert-pentyl (1,1-dimethylpropyl) group. The -d5 label is typically incorporated into the pentyl side chain or the phenyl ring, depending on the synthesis route.

-

Critical Note: The position of the deuterium label affects the Mass Spectrometry fragmentation pattern. If the label is on the leaving group (the pentyl chain) during fragmentation, the product ion may be identical to the non-labeled standard. If on the ring, the product ion shifts.

Part 3: Biological Context & Mechanism[7]

To understand the analytical target, one must understand the pharmacological action of the parent drug. Clenpenterol acts as a sympathomimetic amine.

-Adrenergic Signaling Pathway

The compound binds selectively to

Figure 1: Mechanism of action for Clenpenterol.[1][2] The drug mimics epinephrine, driving anabolic and lipolytic effects.

Part 4: Analytical Protocol (LC-MS/MS)

The following protocol outlines a validated workflow for extracting and quantifying Clenpenterol in urine using the CAS 1794793-20-6 internal standard.

Experimental Design: Isotope Dilution

Principle: The deuterated standard (IS) is added to the sample before extraction. Any loss of analyte during Solid Phase Extraction (SPE) or suppression of ionization in the MS source affects both the analyte and the IS equally. The ratio of their signals provides the corrected concentration.

Sample Preparation (SPE Method)

Reagents:

-

Mixed-mode Cation Exchange Cartridges (e.g., Oasis MCX or equivalent).

-

Hydrolysis Buffer:

-glucuronidase (if measuring total clenpenterol).

Step-by-Step Protocol:

-

Aliquot: Transfer 2.0 mL of urine into a centrifuge tube.

-

Spike IS: Add 20

L of Clenpenterol-d5 HCl working solution (100 ng/mL in MeOH). Vortex for 30s. -

Hydrolysis (Optional): Add

-glucuronidase/arylsulfatase, incubate at 37°C for 2 hours (to cleave conjugates). -

Conditioning: Condition SPE cartridge with 2 mL MeOH followed by 2 mL water.

-

Loading: Load the sample onto the cartridge at a slow flow rate (<1 mL/min).

-

Washing:

-

Wash 1: 2 mL 0.1 M HCl.

-

Wash 2: 2 mL Methanol.

-

-

Elution: Elute with 2 mL of 5% Ammonia in Methanol.

-

Reconstitution: Evaporate eluate under nitrogen at 40°C. Reconstitute in 200

L Mobile Phase A/B (90:10).

LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

Column: C18 Reverse Phase (2.1 x 50 mm, 1.7

| Parameter | Setting |

| Ionization | ESI Positive ( |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.4 mL/min |

| Gradient | 10% B (0-1 min) |

MRM Transitions (Precursor

-

Target (Clenpenterol):

(Quantifier), -

Internal Standard (Clenpenterol-d5):

(if chain labeled) OR-

Note: Verify the exact transition based on the label position stated in your supplier's CoA.

-

Workflow Visualization

Figure 2: Analytical workflow for quantitation using Clenpenterol-d5 as an Internal Standard.

Part 5: Sourcing & Handling

Sourcing Considerations

Clenpenterol-d5 is a specialized research chemical. It is not a pharmaceutical drug but a Certified Reference Material (CRM) or analytical standard.

-

Primary Suppliers: HPC Standards, Witega, Biosynth, and Cayman Chemical (often listed under deuterated beta-agonists).

-

Regulatory Status: As a derivative of a beta-agonist, it may be subject to controlled substance regulations depending on the jurisdiction (e.g., anabolic steroid control acts). Always verify import licenses.

Stability & Storage

Deuterated compounds are generally stable but require specific handling to prevent "back-exchange" (loss of deuterium) or degradation.

-

Temperature: Store neat standard at -20°C .

-

Solution Stability: Once dissolved in methanol, the solution is stable for ~6-12 months at -20°C. Avoid repeated freeze-thaw cycles.

-

Solvent Choice: Use protic solvents (Methanol) for stock solutions, but ensure the pH is neutral to acidic. Avoid strong bases which can degrade the parent structure.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71312437, Clenpenterol hydrochloride. Retrieved from [Link]

-

World Anti-Doping Agency (WADA). (2024). Prohibited List: Anabolic Agents and Beta-2 Agonists. Retrieved from [Link]

-

ResearchGate. (2018).[3] Development and Validation of LC-MS/MS Method for Determination of Ten Beta Agonists in Bovine Urine. Retrieved from [Link]

Sources

Deuterated clenpenterol standards for analytical chemistry

An In-Depth Technical Guide to Deuterated Clenpenterol Standards in Analytical Chemistry

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of deuterated clenpenterol standards for the quantitative analysis of clenpenterol in complex matrices. Clenpenterol, a β2-adrenergic agonist, is subject to strict regulatory control in both human and veterinary medicine due to its potential for misuse as a performance-enhancing drug and illicit growth promoter in livestock. Accurate and reliable quantification of clenpenterol residues is therefore paramount for food safety and anti-doping efforts. The use of stable isotope-labeled internal standards, such as deuterated clenpenterol, is the gold standard for mass spectrometry-based quantification, offering unparalleled accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This guide delves into the practical and theoretical considerations for researchers, scientists, and drug development professionals employing these critical analytical reagents.

Introduction: The Analytical Imperative for Clenpenterol Monitoring

Clenpenterol is a potent β2-adrenergic agonist with therapeutic applications as a bronchodilator in the treatment of asthma. However, its anabolic properties have led to its misuse as a growth promoter in livestock to increase muscle mass and reduce fat, posing a significant risk to consumers through dietary exposure. Furthermore, its performance-enhancing effects have resulted in its inclusion on the World Anti-Doping Agency's (WADA) list of prohibited substances.

The low therapeutic dose and potential for low-level contamination in food products necessitate highly sensitive and selective analytical methods for the detection and quantification of clenpenterol residues. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the definitive analytical technique for this purpose, offering exceptional sensitivity and specificity.

The Critical Role of Internal Standards

Quantitative analysis by LC-MS/MS is susceptible to several sources of error, including variations in extraction efficiency, matrix-induced signal suppression or enhancement, and fluctuations in instrument performance. To mitigate these variables, an internal standard (IS) is added to all samples, calibrators, and quality controls at a known concentration prior to sample preparation. The ideal IS co-elutes with the analyte of interest and exhibits identical chemical and physical properties. This ensures that any analyte loss or signal variation during the analytical process is mirrored by the IS. The ratio of the analyte signal to the IS signal is then used for quantification, providing a highly reliable and robust measurement.

Stable isotope-labeled (SIL) compounds are the preferred choice for internal standards in mass spectrometry. Deuterated clenpenterol, in which one or more hydrogen atoms are replaced with deuterium, is an ideal IS for clenpenterol analysis. Its chemical and physical properties are nearly identical to those of the unlabeled analyte, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer.

Synthesis and Characterization of Deuterated Clenpenterol

The quality of the deuterated clenpenterol standard is paramount to the accuracy of the quantitative method. The synthesis and characterization of these standards must be rigorously controlled to ensure high isotopic and chemical purity.

Synthetic Routes

Several synthetic routes for the preparation of deuterated clenpenterol have been described. A common approach involves the introduction of deuterium atoms at a late stage of the synthesis to minimize potential isotopic scrambling. For example, the reduction of a suitable ketone precursor with a deuterated reducing agent, such as sodium borodeuteride (NaBD4), can introduce deuterium atoms at specific positions.

The Indispensable Role of Labeled Clenpenterol in Modern Research: A Technical Guide

This guide provides an in-depth exploration of the synthesis and application of isotopically labeled Clenpenterol (often referred to by its common name, Clenbuterol), a critical tool for researchers, toxicologists, and drug development professionals. We will delve into the causality behind experimental choices, providing not just protocols but the scientific rationale that underpins them. This document is structured to offer a comprehensive understanding, from fundamental principles to advanced applications, ensuring scientific integrity and practical utility.

The Foundation: Why Label Clenpenterol?

Clenpenterol is a potent β2-adrenergic agonist, a class of compounds that selectively stimulate β2-adrenergic receptors.[1] This activity leads to smooth muscle relaxation, making it effective as a bronchodilator in treating respiratory disorders in some countries.[2] However, its powerful anabolic and lipolytic effects have led to its misuse as a performance-enhancing drug in sports and as a growth promoter in livestock, necessitating highly sensitive detection methods.[1][3]

Isotopic labeling involves replacing one or more atoms of a molecule with their isotope. This can be a stable isotope (e.g., replacing hydrogen-¹H with deuterium-²H or D) or a radioisotope (e.g., replacing carbon-¹²C with carbon-¹⁴C). This subtle modification, which does not alter the fundamental chemical properties of the molecule, provides a powerful analytical "tag."

Key Advantages of Labeled Clenpenterol:

-

Quantitative Accuracy: Stable isotope-labeled Clenpenterol, particularly deuterated forms like Clenpenterol-d9, are the gold standard for internal standards in mass spectrometry-based quantification.[4] They co-elute with the unlabeled analyte and experience similar ionization effects, correcting for variations during sample preparation and analysis.[4]

-

Metabolic and Pharmacokinetic Profiling: Radiolabeled Clenpenterol (e.g., ¹⁴C-Clenpenterol) allows for the definitive tracking of the compound and its metabolites through a biological system.[5] This is crucial for absorption, distribution, metabolism, and excretion (ADME) studies.[6]

-

Receptor Binding and Characterization: Radiolabeled ligands are indispensable for studying the interactions between Clenpenterol and its target, the β2-adrenergic receptor. These assays allow for the determination of receptor density and binding affinity.[7]

Synthesis of Labeled Clenpenterol: A Glimpse into the Chemistry

The synthesis of labeled Clenpenterol is a multi-step process that requires careful control of reaction conditions. Here, we outline the synthesis of deuterated Clenpenterol (Clenpenterol-d9) as a prime example.

Synthesis of Deuterated Clenpenterol (Clenpenterol-d9)

The synthesis of Clenpenterol-d9 typically involves the reaction of 4-amino-α-bromo-3,5-dichloroacetophenone with deuterated tert-butylamine (d9-tert-butylamine), followed by reduction of the resulting intermediate.[8]

Workflow for Clenpenterol-d9 Synthesis

Caption: Synthetic pathway for Clenpenterol-d9 Hydrochloride.

Step-by-Step Synthetic Protocol (Illustrative):

-

Reaction of Precursors: 4-amino-α-bromo-3,5-dichloroacetophenone is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and ethanol.[9] The solution is cooled in an ice bath under an inert atmosphere (e.g., nitrogen gas).[9]

-

Addition of Deuterated Amine: d9-tert-butylamine is slowly added to the cooled reaction mixture.[8] The reaction is typically stirred at 0°C for several hours and then allowed to warm to room temperature.[9]

-

Reduction: The reaction mixture is cooled again in an ice bath, and a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is slowly added to reduce the ketone group to a hydroxyl group.[8]

-

Quenching and Extraction: After the reduction is complete, the reaction is quenched, often by the addition of methanol followed by water.[9] The product is then extracted into an organic solvent like dichloromethane.[9]

-

Purification: The crude product is purified using techniques such as column chromatography to yield pure Clenpenterol-d9.

-

Salt Formation (Optional): For improved stability and handling, the free base can be converted to its hydrochloride salt by treatment with hydrochloric acid.[10]

Causality Insight: The use of an inert atmosphere is critical to prevent side reactions, while slow, cooled additions of reagents help to control the exothermic nature of the reactions and improve yield and purity. The choice of reducing agent can influence the reaction's selectivity and yield.[8]

Applications in Quantitative Analysis: The Power of Isotope Dilution Mass Spectrometry

The most widespread application of deuterated Clenpenterol is as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This technique is the cornerstone of modern anti-doping analysis and food safety monitoring.[11]

Principle of Isotope Dilution LC-MS/MS

A known amount of Clenpenterol-d9 is added to the sample (e.g., urine, plasma, tissue homogenate) at the beginning of the sample preparation process.[4] The labeled standard and the unlabeled analyte behave almost identically during extraction, cleanup, and chromatography. However, they are readily distinguished by the mass spectrometer due to their mass difference. Any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard. The ratio of the analyte signal to the internal standard signal is then used to accurately calculate the concentration of the analyte in the original sample.

Workflow for Clenpenterol Quantification by LC-MS/MS

Caption: General workflow for quantitative analysis using an internal standard.

Detailed Protocol: Quantification of Clenpenterol in Serum

This protocol is a representative example for the quantification of Clenpenterol in serum samples.

1. Sample Preparation:

- To 2 mL of serum, add a known amount of Clenpenterol-d9 internal standard (e.g., 50 µL of a 1 µg/mL solution).[4]

- Add 2 mL of 0.1 M sodium phosphate buffer (pH 6.0) and vortex.[4]

- Perform solid-phase extraction (SPE) using a suitable cartridge to clean up the sample and concentrate the analyte.

- Elute the analyte and internal standard from the SPE cartridge.

- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the LC mobile phase.[2]

2. LC-MS/MS Analysis:

- Column: C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm).[12]

- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[12]

- Ionization Mode: Electrospray Ionization, Positive (ESI+).[12]

- Multiple Reaction Monitoring (MRM) Transitions:

- Clenpenterol: e.g., m/z 277.1 → 203.0[13]

- Clenpenterol-d9: e.g., m/z 286.1 → 212.0 (mass shift depends on the specific deuteration pattern)

3. Quantification:

- Prepare a calibration curve using known concentrations of unlabeled Clenpenterol spiked into blank serum, with a constant amount of the Clenpenterol-d9 internal standard.

- Calculate the peak area ratio of the analyte to the internal standard for both the calibration standards and the unknown samples.

- Determine the concentration of Clenpenterol in the samples by interpolating their peak area ratios on the calibration curve.

Table 1: Typical LC-MS/MS Performance Data

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 2 - 10 pg/mL | [4][13] |

| Limit of Quantification (LOQ) | 10 - 50 pg/mL | [4] |

| Linearity (r²) | > 0.99 | [4] |

| Recovery | > 85% | [4] |

Unraveling Biological Fate: ADME Studies with Radiolabeled Clenpenterol

To understand the complete picture of a drug's journey in the body, researchers turn to radiolabeled compounds, most commonly with Carbon-14 (¹⁴C).[6] ¹⁴C is a beta-emitter with a long half-life, making it ideal for tracking the parent drug and all its metabolites.[14]

Whole-Body Autoradiography (WBA)

WBA is a powerful imaging technique that provides a visual map of the distribution of a radiolabeled compound throughout an entire animal subject.[15]

Workflow for a ¹⁴C-Clenpenterol WBA Study

Caption: Key steps in a quantitative whole-body autoradiography experiment.

Step-by-Step WBA Protocol (Illustrative):

-

Dosing: Administer a single dose of ¹⁴C-Clenpenterol to an animal model (e.g., rat) via the intended clinical route (e.g., oral).[5]

-

Sample Collection: At various time points post-dose, euthanize the animals and immediately freeze the carcasses in a mixture of hexane and solid CO₂.[16]

-

Sectioning: Embed the frozen carcass in a carboxymethylcellulose matrix and take thin (e.g., 20-40 µm) whole-body sections using a large-format cryomicrotome.[16]

-

Imaging: Expose the sections to a phosphor imaging plate for a period determined by the amount of radioactivity. The beta particles emitted by the ¹⁴C create a latent image on the plate.[15]

-

Analysis: Scan the imaging plate to generate a high-resolution digital image showing the distribution of radioactivity. The intensity in different tissues can be quantified by co-exposing radioactive standards of known concentration.[15]

Causality Insight: Flash-freezing is crucial to halt all metabolic processes and prevent the diffusion of the radiolabeled compound, ensuring the resulting image accurately reflects the in vivo distribution at the moment of sacrifice.[16]

Metabolism and Excretion Studies

In these studies, animals are administered ¹⁴C-Clenpenterol, and their urine and feces are collected over time.[17] The total radioactivity in the excreta is measured to determine the rate and route of excretion. The samples are then analyzed by radio-HPLC or LC-MS to separate and identify the parent drug and its various metabolites.[17]

Probing the Target: Receptor Binding and Signaling

Labeled Clenpenterol is instrumental in studying its interaction with β2-adrenergic receptors.

Radioligand Binding Assays

These assays are the gold standard for quantifying receptor density (Bmax) and ligand binding affinity (Kd).[7] They typically use a radiolabeled antagonist (which binds to the receptor but does not activate it) to label the receptor population.

Principle of Competitive Radioligand Binding Assay:

Membranes from a tissue expressing the receptor of interest are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol, a β-adrenergic antagonist) and varying concentrations of unlabeled Clenpenterol. The unlabeled Clenpenterol competes with the radioligand for binding to the receptor. By measuring the displacement of the radioligand at different concentrations of Clenpenterol, a competition curve can be generated, from which the inhibitory constant (Ki) of Clenpenterol can be calculated. The Ki value is a measure of the drug's affinity for the receptor.

Table 2: Clenpenterol Binding Affinity Data

| Parameter | Value | Tissue/System | Reference |

| Kd | 24 nM | Human lung tissue | [18] |

| Ki | ~126 nM | Porcine adipose and skeletal muscle | [19] |

| Kd | 100 - 200 nM | Porcine adipocyte | [20] |

Elucidating the Signaling Pathway

Clenpenterol exerts its effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade.

Clenpenterol-Induced β2-Adrenergic Signaling Pathway

Caption: Simplified signaling cascade initiated by Clenpenterol binding.

Upon binding, the receptor activates a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.[21][22] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.[1] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream proteins, resulting in the final physiological response, such as bronchodilation.[1]

Application in Immunoassay Development

Labeled Clenpenterol, or derivatives of Clenpenterol, are also used in the development of immunoassays like the Enzyme-Linked Immunosorbent Assay (ELISA).[23] In a competitive ELISA, a Clenpenterol-protein conjugate is coated onto the wells of a microplate. The sample, along with a primary antibody against Clenpenterol, is added to the wells. If Clenpenterol is present in the sample, it will compete with the coated Clenpenterol for binding to the limited amount of antibody. A secondary, enzyme-labeled antibody is then used to detect the primary antibody bound to the plate. The amount of color produced by the enzyme's substrate is inversely proportional to the concentration of Clenpenterol in the sample.[24][25] These assays are valuable for rapid screening of a large number of samples.[26]

Conclusion

Labeled Clenpenterol, in its various isotopic forms, is an indispensable tool in pharmaceutical and toxicological research. Deuterated Clenpenterol provides the analytical rigor required for precise quantification in complex biological matrices, underpinning regulatory efforts in food safety and anti-doping. Radiolabeled Clenpenterol offers an unparalleled window into the metabolic fate and tissue distribution of the drug, providing critical data for safety and efficacy assessments. Furthermore, labeled variants are central to elucidating the fundamental mechanisms of receptor interaction and cellular signaling. The continued application of these sophisticated tools will undoubtedly drive further advances in our understanding of β2-adrenergic agonists and their impact on biological systems.

References

- CN104387284B - Synthesis methods of D9-clenbuterol hydrochloride labeled by deuterium and synthesis intermediate thereof.

- CN104387284A - Synthesis methods of D9-clenbuterol hydrochloride labeled by deuterium and synthesis intermediate thereof - Google P

-

Clenbuterol | Neogen. [Link]

-

MaxSignal® Clenbuterol ELISA Kit. [Link]

-

Limbird, L. E. (1990). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 255(2), 465–473. [Link]

-

Guddat, S., et al. (2020). Single-dose administration of clenbuterol is detectable in dried blood spots. Drug testing and analysis, 12(9), 1316–1324. [Link]

-

Kowalczuk, K., et al. (2021). The Effect of the Clenbuterol—β2-Adrenergic Receptor Agonist on the Peripheral Blood Mononuclear Cells Proliferation, Phenotype, Functions, and Reactive Oxygen Species Production in Race Horses In Vitro. Animals, 11(4), 1145. [Link]

-

Analytical Method for Clenbuterol (Targeted to Animal Products). [Link]

-

Screening procedures for clenbuterol residue determination in raw swine livers using lateral-flow assay and enzyme-linked immunosorbent assay. [Link]

-

Revolutionising Drug Research with Carbon-14 Labelled APIs - Open MedScience. [Link]

-

Development of Polyclonal Antibody against Clenbuterol for Immunoassay Application. [Link]

-

Wood, T., et al. (2001). Confirmation and quantitation of serum clenbuterol by LC-MS-MS after oral and intratracheal. Journal of analytical toxicology, 25(4), 280–286. [Link]

-

Pharmacokinetic parameters of clenbuterol following administration of 0.8 µg/kg body weight. [Link]

-

Liu, C. Y., & Mills, S. E. (1989). Determination of the affinity of ractopamine and clenbuterol for the beta-adrenoceptor of the porcine adipocyte. Journal of animal science, 67(11), 2937–2942. [Link]

-

Williams, B., & Zeltser, R. (2023). Beta 1 Receptors. In StatPearls. StatPearls Publishing. [Link]

-

Thieme, D., et al. (2003). Analytical Methods for the Detection of Clenbuterol. In Doping in Sports (pp. 245-266). Springer, Berlin, Heidelberg. [Link]

-

An Improved LC–MS–MS Method for the Determination of Clenbuterol in Human Urine. [Link]

-

Clenbuterol. [Link]

-

Solon, E. G., & Kraus, L. (2003). Whole-body autoradiography in drug discovery. Current drug discovery technologies, 1(2), 139–147. [Link]

-

Bergen, W. G., et al. (1989). The affinity of ractopamine, clenbuterol, and L-644969 for the beta-adrenergic receptor population in porcine adipose tissue and skeletal muscle membrane. Journal of animal science, 67(11), 2943–2949. [Link]

-

Solon, E. G. (2006). Whole-Body Autoradiography In Drug Discovery. In Methods in Molecular Medicine (Vol. 123, pp. 221-236). Humana Press. [Link]

-

Schematic diagram. Signaling pathways mediating β 1-adrenergic receptor... [Link]

-

Fjordbakk, C. T., et al. (2015). Detection, pharmacokinetics and cardiac effects following administration of clenbuterol to exercised horses. Equine veterinary journal, 47(5), 588–593. [Link]

-

Byzova, N. A., et al. (2022). Highly Sensitive Lateral Flow Immunoassay for Clenbuterol and Structurally Similar Beta2-Agonists in Meat. Biosensors, 12(11), 1013. [Link]

-

Meyer, H. H., & Rinke, L. M. (1991). The pharmacokinetics and residues of clenbuterol in veal calves. Journal of animal science, 69(11), 4538–4544. [Link]

-

custom carbon-14 radiolabelling - Selcia. [Link]

-

Clenbuterol - ResearchGate. [Link]

-

Adrenergic receptor - Wikipedia. [Link]

-

Joergensen, O., & Stenskeb, K. E. (1996). Synthesis of deuterated clenbuterol. Journal of labelled compounds & radiopharmaceuticals, 38(11), 1007-1014. [Link]

-

Epinephrine Signaling Pathway - YouTube. [Link]

-